molecular formula C22H22N4O3 B14991693 propan-2-yl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate

propan-2-yl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate

Cat. No.: B14991693
M. Wt: 390.4 g/mol
InChI Key: PQAYJZQLEKEXLT-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzimidazole ring, the construction of the pyrrole ring, and the esterification to form the benzoate ester. Common reagents used in these steps include benzimidazole precursors, pyrrole derivatives, and isopropyl alcohol for esterification.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Propan-2-yl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzimidazole and pyrrole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to various receptors and enzymes, modulating their activity. The pyrrole ring can participate in electron transfer reactions, affecting cellular processes. The overall effect of the compound depends on its ability to interact with multiple pathways and targets within the cell.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-hydroxy-4-benzoate
  • 4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.0]undec-8-ene-3,5-dione

Uniqueness

Propan-2-yl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate is unique due to its combination of a benzimidazole moiety, a pyrrole ring, and a benzoate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

propan-2-yl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C22H22N4O3/c1-13(2)29-22(28)14-8-10-15(11-9-14)26-12-18(27)19(20(26)23)21-24-16-6-4-5-7-17(16)25(21)3/h4-11,13,23,27H,12H2,1-3H3

InChI Key

PQAYJZQLEKEXLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O

Origin of Product

United States

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